N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate
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Overview
Description
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is a chemical compound with the molecular formula C42H58BNO. It is known for its unique structure, which includes both ammonium and borate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate typically involves the reaction of tributylamine with phenacyl bromide to form N,N,N-tributyl-N-phenacylammonium bromide. This intermediate is then reacted with butyltriphenylborate to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenacyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tributyl-N-benzylammonium butyltriphenylborate
- N,N,N-Tributyl-N-methylammonium butyltriphenylborate
- N,N,N-Tributyl-N-ethylammonium butyltriphenylborate
Uniqueness
N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is unique due to its phenacyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C42H58BNO |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;tributyl(phenacyl)azanium |
InChI |
InChI=1S/C22H24B.C20H34NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h4-18H,2-3,19H2,1H3;10-14H,4-9,15-18H2,1-3H3/q-1;+1 |
InChI Key |
HTJYWRWWDVGMQM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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